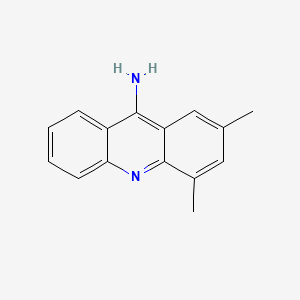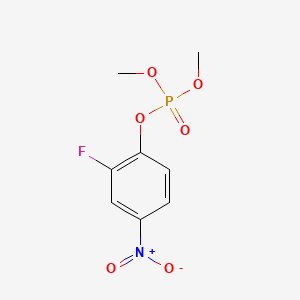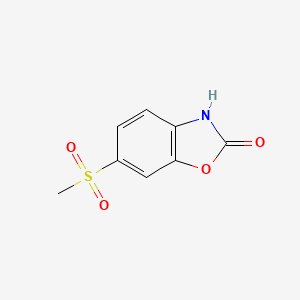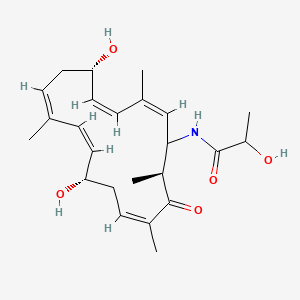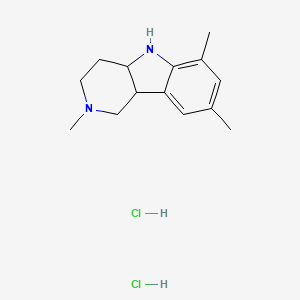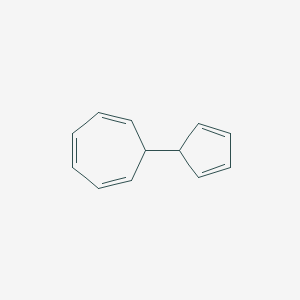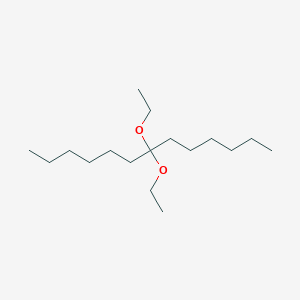
7,7-Diethoxytridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Diethoxytridecane is an organic compound with the molecular formula C15H32O2 It is a member of the ether family, characterized by the presence of two ethoxy groups attached to the seventh carbon of a tridecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diethoxytridecane typically involves the reaction of tridecane with ethanol in the presence of an acid catalyst. The process can be summarized as follows:
Starting Materials: Tridecane and ethanol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of solid acid catalysts can also be employed to enhance the reaction efficiency and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Diethoxytridecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
7,7-Diethoxytridecane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 7,7-Diethoxytridecane exerts its effects is primarily through its interaction with cellular membranes and enzymes. The ethoxy groups can facilitate the compound’s incorporation into lipid bilayers, altering membrane fluidity and function. Additionally, the compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
1,1-Diethoxyethane: Another ether with similar structural features but a shorter carbon chain.
7,7-Diethoxyheptane: A compound with a similar structure but a shorter carbon chain.
Uniqueness: 7,7-Diethoxytridecane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain ethers may not be able to fulfill.
Propiedades
Número CAS |
52162-26-2 |
|---|---|
Fórmula molecular |
C17H36O2 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
7,7-diethoxytridecane |
InChI |
InChI=1S/C17H36O2/c1-5-9-11-13-15-17(18-7-3,19-8-4)16-14-12-10-6-2/h5-16H2,1-4H3 |
Clave InChI |
FFVVVJADZUCHSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


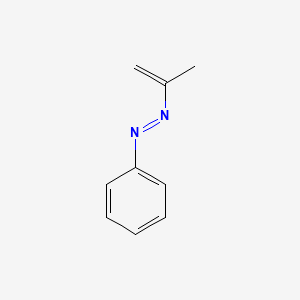
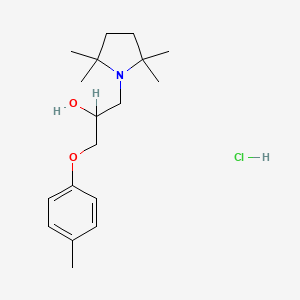
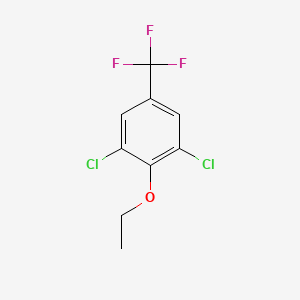

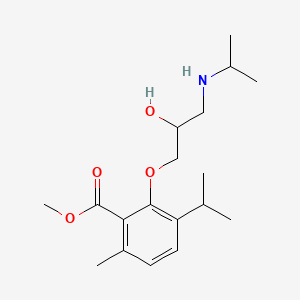
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)

